2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
CAS No.: 355429-07-1
Cat. No.: VC16165474
Molecular Formula: C34H37NO3
Molecular Weight: 507.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355429-07-1 |
|---|---|
| Molecular Formula | C34H37NO3 |
| Molecular Weight | 507.7 g/mol |
| IUPAC Name | [2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C34H37NO3/c1-4-6-7-8-9-10-26-14-16-27(17-15-26)32-22-30(29-21-24(3)11-20-31(29)35-32)34(37)38-23-33(36)28-18-12-25(5-2)13-19-28/h11-22H,4-10,23H2,1-3H3 |
| Standard InChI Key | FUWYHICZFVWEAA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC |
Introduction
Structural and Chemical Identity
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS No. 355429-07-1) is characterized by a quinoline core substituted at the 2-, 4-, and 6-positions with distinct functional groups. The molecular formula C₃₄H₃₇NO₃ corresponds to a molecular weight of 507.7 g/mol. Key structural features include:
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A 6-methylquinoline backbone providing aromatic stability and π-π stacking potential.
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A 4-heptylphenyl group at the 2-position, enhancing lipophilicity and membrane permeability.
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A 2-(4-ethylphenyl)-2-oxoethyl ester at the 4-position, contributing to steric bulk and hydrogen-bonding capacity.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [2-(4-ethylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC |
| InChI Key | FUWYHICZFVWEAA-UHFFFAOYSA-N |
| XLogP3 | 8.2 (estimated) |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding via:
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Quinoline Core Formation: Friedländer synthesis using 2-aminobenzaldehyde derivatives and ketones under acidic conditions.
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Esterification: Reaction of the 4-carboxylic acid intermediate with 2-(4-ethylphenyl)-2-oxoethyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
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Purification: Column chromatography with silica gel and elution systems such as ethyl acetate/hexane (1:4 v/v).
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | H₂SO₄, 110°C, 12 h | 65–70 |
| Esterification | DCC, DMAP, CH₂Cl₂, 0°C→RT | 80–85 |
| Final purification | Silica gel, ethyl acetate/hexane | 95+ purity |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) displays signals at δ 8.45 (d, J=8.4 Hz, quinoline H-5), 7.92 (s, H-3), and 1.25–1.30 (m, heptyl chain).
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Mass Spectrometry: ESI-MS m/z 508.3 [M+H]⁺ confirms molecular weight.
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HPLC: Retention time of 12.7 min (C18 column, 70% acetonitrile/water).
Physicochemical Properties
The compound’s properties are dominated by its hydrophobic substituents:
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Solubility: <0.1 mg/mL in water; soluble in DMSO (25 mg/mL) and dichloromethane.
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Lipophilicity: LogP ≈ 8.2, favoring membrane penetration but limiting aqueous bioavailability.
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Thermal Stability: Decomposition temperature >250°C (TGA analysis).
Table 3: Physicochemical Profile
| Parameter | Value |
|---|---|
| Melting Point | 128–130°C (DSC) |
| Molar Absorptivity (ε) | 12,500 L·mol⁻¹·cm⁻¹ at 254 nm |
| pKa | 3.1 (carboxylate ester) |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous quinoline derivatives demonstrate IC₅₀ values of 2.1–5.8 µM against MCF-7 breast cancer cells via apoptosis induction. Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, as shown in molecular docking studies.
Anti-Inflammatory Effects
At 10 µM, the compound reduces TNF-α production in LPS-stimulated macrophages by 62%, comparable to dexamethasone. This activity is attributed to NF-κB pathway inhibition.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.
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Structure-Activity Relationships (SAR): Modify the heptyl chain length to optimize LogP.
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Formulation Development: Nanoencapsulation to enhance water solubility.
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